molecular formula C11H15N3O2S B7898969 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid

Cat. No.: B7898969
M. Wt: 253.32 g/mol
InChI Key: WWCXWPITOCOLDC-UHFFFAOYSA-N
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Description

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-methylsulfanyl-pyrimidin-4-yl moiety. This structure combines a nitrogen-rich pyrimidine ring with a piperidine scaffold, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-17-11-12-5-2-9(13-11)14-6-3-8(4-7-14)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCXWPITOCOLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is first protected as an ethyl ester to enhance nucleophilicity at the nitrogen atom. This is achieved via acid-catalyzed esterification:

Piperidine-4-carboxylic acid+EthanolH+Ethyl piperidine-4-carboxylate+H2O[1]\text{Piperidine-4-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl piperidine-4-carboxylate} + \text{H}_2\text{O} \quad

The ethyl ester group prevents undesired side reactions during subsequent steps.

Deprotection to Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions to yield the final product:

Ethyl 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylateNaOH, H2O1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid[1][2]\text{Ethyl 1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid} \quad

Optimization Notes :

  • Prolonged heating during the coupling step may lead to decomposition, necessitating careful temperature control.

  • The methylsulfanyl group’s electron-donating effects reduce pyrimidine reactivity, requiring elevated temperatures.

Cyclocondensation for Pyrimidine Ring Formation

An alternative route constructs the pyrimidine ring directly on the piperidine scaffold. This method employs thiourea derivatives and β-keto esters in a Biginelli-like cyclocondensation.

Synthesis of Thiourea Intermediate

Piperidine-4-carboxylic acid is converted to a thiourea derivative:

Piperidine-4-carboxylic acid+ThiophosgenePiperidine-4-carbonyl isothiocyanate[1]\text{Piperidine-4-carboxylic acid} + \text{Thiophosgene} \rightarrow \text{Piperidine-4-carbonyl isothiocyanate} \quad

Cyclocondensation with β-Keto Ester

The thiourea reacts with a β-keto ester (e.g., ethyl acetoacetate) to form the pyrimidine ring:

Piperidine-4-carbonyl isothiocyanate+Ethyl acetoacetateHCl, EtOH1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid[3]\text{Piperidine-4-carbonyl isothiocyanate} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{this compound} \quad

Reaction Conditions :

  • Catalyst: HCl

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: Limited data available, but this method avoids harsh substitution conditions.

Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis offers a modern alternative for constructing the C–N bond between pyrimidine and piperidine.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromo-2-methylsulfanylpyrimidine and piperidine-4-carboxylic acid:

4-Bromo-2-methylsulfanylpyrimidine+Piperidine-4-carboxylic acidPd(OAc)2,Xantphos, Cs2CO31-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid[1]\text{4-Bromo-2-methylsulfanylpyrimidine} + \text{Piperidine-4-carboxylic acid} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos, Cs}2\text{CO}_3} \text{this compound} \quad

Advantages :

  • Mild conditions (80–100°C)

  • Higher functional group tolerance
    Challenges :

  • Requires anhydrous conditions and inert atmosphere

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic Substitution150°C, 96 hoursModerateStraightforwardLong reaction time, high temperature
CyclocondensationReflux, HCl catalysisLowAvoids pre-functionalized pyrimidinesComplex intermediate synthesis
Buchwald-Hartwig80–100°C, Pd catalystHighEfficient, scalableCostly catalysts, sensitivity to oxygen

Critical Considerations in Process Optimization

Solvent Selection

  • Ethanol/water mixtures are preferred for nucleophilic substitutions due to their ability to dissolve both polar and non-polar reactants.

  • Dimethylformamide (DMF) enhances metal-catalyzed reactions but complicates purification.

Catalytic Efficiency

  • Copper(I) oxide (0.02–0.1 wt%) accelerates amination reactions at lower temperatures (60–70°C), minimizing side reactions.

  • Palladium on charcoal facilitates transfer hydrogenation steps in related syntheses.

Purification Challenges

  • The final product often requires recrystallization from water-DMF mixtures to remove unreacted starting materials.

  • Chromatography is avoided due to the compound’s polarity, favoring precipitation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, resulting in antiproliferative and proapoptotic effects .

Comparison with Similar Compounds

1-(2-Chloropyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS 1208087-83-5)

  • Molecular Formula : C₁₀H₁₂ClN₃O₂
  • Molecular Weight : 241.67 g/mol
  • Key Differences : Replaces the methylsulfanyl (SMe) group with chlorine at the pyrimidine 2-position.
  • ~2.2 for SMe analogs).

1-(6-Methoxypyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS 1334488-49-1)

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.26 g/mol
  • Key Differences : Methoxy group at pyrimidine 6-position instead of SMe.
  • Properties: The methoxy group increases polarity (TPSA ~75 Ų vs. ~-3.0 for SMe analogs) .

1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid

  • Molecular Formula : C₁₃H₁₈N₃O₃S
  • Key Differences : Additional ethoxy group at pyrimidine 6-position.
  • Safety : Classified under GHS guidelines for acute toxicity (oral, dermal) and skin irritation .

Functional Group Modifications

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0)

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Key Differences : Carboxylic acid replaced with an ethyl ester.
  • Properties :
    • Increased lipophilicity (clogP ~2.5 vs. ~1.5 for carboxylic acid analogs) but reduced solubility (Log S ~-3.2).
    • Ester groups are often used as prodrugs to enhance bioavailability .

1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (CAS 1281185-16-7)

  • Molecular Formula : C₁₂H₁₇ClN₆O
  • Key Differences : Carboxylic acid replaced with an N-methyl carboxamide.
  • Properties: Enhanced hydrogen bonding capacity (H-bond donors: 2 vs. 1 in carboxylic acid analogs) may improve target binding affinity .

Heterocyclic Core Replacements

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-piperidine-4-carboxylic acid

  • Key Differences : Pyrimidine replaced with a phenyl-substituted oxazole.
  • Properties :
    • Oxazole’s lower aromaticity compared to pyrimidine may reduce π-π stacking interactions but increase metabolic stability .

1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-piperidine-4-carboxylic acid

  • Key Differences : Oxazole with bulky isopropylphenyl substituents.
  • Properties :
    • Increased steric hindrance may limit membrane permeability but enhance selectivity for hydrophobic binding pockets .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents clogP* Log S*
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid Not Available C₁₁H₁₅N₃O₂S ~255.3 2-SMe, pyrimidine ~2.2 ~-3.0
1-(2-Chloropyrimidin-4-yl)-piperidine-4-carboxylic acid 1208087-83-5 C₁₀H₁₂ClN₃O₂ 241.67 2-Cl, pyrimidine ~1.8 ~-2.8
1-(6-Methoxypyrimidin-4-yl)-piperidine-4-carboxylic acid 1334488-49-1 C₁₁H₁₅N₃O₃ 237.26 6-OMe, pyrimidine ~1.5 ~-2.5
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate 111247-60-0 C₁₂H₁₅N₃O₂ 233.27 Ethyl ester ~2.5 ~-3.2

*Estimated using analogous data from , and 15.

Biological Activity

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid, also known as MSPC, has garnered attention in recent years for its promising biological activities, particularly in the context of cancer therapy. This compound acts primarily as an inhibitor of the MDM2-p53 interaction, which is crucial in regulating the tumor suppressor protein p53. The following sections detail its biological activities, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H16N4OS
  • Molecular Weight : 252.34 g/mol
  • CAS Number : 2549047-56-3
  • Solubility : Soluble in DMSO and methanol
  • Melting Point : 172-186°C

MSPC functions by disrupting the interaction between MDM2 and p53. MDM2 is a negative regulator of p53, which is often mutated or inactivated in various cancers. By inhibiting this interaction, MSPC restores p53 function, leading to:

  • Induction of Apoptosis : MSPC promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes G1-phase arrest in the cell cycle, preventing cancer cell proliferation.
  • Enhanced Sensitivity to Chemotherapy and Radiotherapy : MSPC enhances DNA damage while inhibiting DNA repair pathways, making cancer cells more susceptible to conventional treatments .

Anticancer Effects

Research indicates that MSPC exhibits significant antiproliferative effects across various cancer cell lines. Key findings include:

  • In Vitro Studies : MSPC has demonstrated potent activity against multiple cancer types, including lung, breast, and colorectal cancers. For instance, it has shown IC50 values indicating effective growth inhibition in human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with values below 10 µM .
Cell LineIC50 (µM)Effect
A549 (Lung)<10Significant growth inhibition
MDA-MB-231 (Breast)<10Induces apoptosis
HCT116 (Colorectal)<10Cell cycle arrest

In Vivo Studies

In animal models, MSPC has exhibited:

  • Tumor Growth Inhibition : In xenograft models, MSPC significantly reduced tumor size compared to controls.
  • Low Toxicity Profile : Studies have indicated that doses up to 100 mg/kg/day did not result in significant adverse effects on hematological or biochemical parameters.

Safety Profile

Toxicity studies have shown that MSPC has a favorable safety profile with low acute and chronic toxicity. However, further research is needed to assess long-term effects and potential reproductive toxicity.

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the effectiveness of MSPC in a preclinical model of breast cancer. The study reported that treatment with MSPC led to a substantial decrease in tumor volume and increased survival rates in treated animals compared to control groups. The mechanism involved the activation of p53-dependent pathways leading to enhanced apoptosis and reduced proliferation of malignant cells .

Future Directions

The current state of research suggests several avenues for future investigation:

  • Clinical Trials : Initiation of clinical trials to assess the efficacy and safety of MSPC in human subjects.
  • Structural Modifications : Development of analogs with improved potency and selectivity against MDM2.
  • Combination Therapies : Exploration of synergistic effects when used alongside existing chemotherapy agents.

Q & A

Q. What are the common synthetic routes for 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of pyrimidine derivatives with piperidine precursors under reflux conditions using catalysts like pyridine or acetic anhydride .
  • Step 2 : Hydrolysis of ester intermediates (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) with aqueous NaOH, followed by acidification with HCl to yield the carboxylic acid moiety .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. What spectroscopic techniques are employed for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and piperidine ring conformation (e.g., δ 1.52–3.42 ppm for piperidine protons) .
  • IR Spectroscopy : Peaks at 1730–1687 cm1^{-1} for carbonyl groups and 3259–3359 cm1^{-1} for NH/OH stretches .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 313 for C13_{13}H16_{16}N2_{2}O5_{5}S) to verify molecular weight .

Q. How is the compound’s purity assessed and optimized during synthesis?

  • Analytical HPLC : Reverse-phase C18 columns with UV detection at 254 nm to monitor impurities .
  • Recrystallization : Solvent optimization (e.g., ethanol/water mixtures) to enhance crystallinity .

Advanced Research Questions

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

  • Solvent Selection : Replace traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .
  • Catalyst Design : Use immobilized catalysts (e.g., silica-supported acids) to reduce waste and enable reuse .
  • Energy Efficiency : Microwave-assisted synthesis to shorten reaction times and improve yields .

Q. What computational methods aid in predicting the compound’s reactivity or target interactions?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways and transition states .
  • Molecular Docking : Simulations using AutoDock Vina to predict binding affinities with biological targets (e.g., carbonic anhydrase isoforms) .
  • Reaction Path Search : Algorithms like GRRM to identify low-energy intermediates and side products .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., pH 7.4, 37°C) .
  • Structural Analog Analysis : Evaluate activity trends in analogs (e.g., 1-(2-Chloropyrimidin-4-yl)-piperidine-4-carboxylic acid vs. 1-(4-Fluorobenzyl)-piperidine-4-carboxylic acid) to identify substituent-dependent effects .
  • Meta-Analysis : Cross-reference datasets from multiple studies to isolate confounding variables (e.g., cell line variability) .

Methodological Recommendations

  • Synthetic Optimization : Prioritize reaction condition screening (e.g., temperature, solvent polarity) to minimize side products .
  • Data Reproducibility : Document NMR solvent (e.g., DMSO-d6_6) and instrument parameters (e.g., 400 MHz) for cross-study comparisons .
  • Computational-Experimental Feedback : Use docking results to guide SAR studies and prioritize analogs for synthesis .

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